molecular formula C8H14O3 B146921 Ethyl 2-ethylacetoacetate CAS No. 607-97-6

Ethyl 2-ethylacetoacetate

Cat. No.: B146921
CAS No.: 607-97-6
M. Wt: 158.19 g/mol
InChI Key: OKANYBNORCUPKZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethylacetoacetate is a chemical compound with the molecular formula C8H14O3 . It is used in the synthesis of various compounds, including 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates . It also serves as a starting reagent in the synthesis of 2-ethylfumaric acid . This compound has a fruity odor and flavor .


Synthesis Analysis

This compound is used in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates . It was also used as a starting reagent in the synthesis of 2-ethylfumaric acid . The Acetoacetic Ester Synthesis method can be used to synthesize this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The compound is subject to keto-enol tautomerism .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 190°C and a flash point of 69°C . The compound has a specific gravity of 0.98 at 20/20°C and a refractive index of 1.42 . It also has a density of 1.0±0.1 g/cm3, a vapour pressure of 0.6±0.3 mmHg at 25°C, and an enthalpy of vaporization of 42.6±3.0 kJ/mol .

Scientific Research Applications

1. Allelochemical Applications

Ethyl 2-methyl acetoacetate, a variant of Ethyl 2-ethylacetoacetate, has been studied for its allelochemical properties, particularly its inhibitory effects on marine unicellular alga Phaeodactylum tricornutum. Research has shown that exposure to this compound leads to oxidative stress and damage in algae, significantly inhibiting cell growth. This is evidenced by increased levels of reactive oxygen species and malondialdehyde, indicating oxidative stress and cellular damage. Antioxidant responses are triggered in the alga to counteract this stress, involving both enzymatic and non-enzymatic antioxidant systems (Yang et al., 2011).

2. Synthesis Applications

This compound is utilized in various chemical syntheses. For example, it has been used in the fabrication of 4-Phenyl-2-Butanone, a compound with medicinal significance (Zhang, 2005). Additionally, its role in asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids demonstrates its utility in creating optically active compounds, which are important in pharmaceutical applications (Tanaka et al., 2001).

3. Biofuel Applications

Ethyl acetoacetate has been explored as a bio-based diluent for improving the cold flow properties of biodiesel derived from waste cooking oil. Its addition to biodiesel leads to a decrease in cold filter plugging point and pour point, enhancing the biodiesel's cold flow properties. This finding is crucial for the practical use of biodiesel in colder climates (Cao et al., 2014).

4. Pharmaceutical Applications

The compound has significant applications in pharmaceutical chemistry. For instance, it's used in the synthesis of various pharmacologically relevant compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing its versatility in creating compounds with potential antimicrobial activity (Kariyappa et al., 2016).

Safety and Hazards

Ethyl 2-ethylacetoacetate is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mechanism of Action

Target of Action

Ethyl 2-ethylacetoacetate is a chemical compound that is used as an intermediate in the production of a wide variety of compounds . The primary targets of this compound are the biochemical pathways where it acts as a precursor or an intermediate. It is used in the synthesis of 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a chemical reaction. It is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total . The enol is moderately acidic . Thus, this compound behaves similarly to acetylacetone .

Biochemical Pathways

This compound is often used in the acetoacetic ester synthesis, comparable to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . After its alkylation and saponification, thermal decarboxylation is also possible .

Pharmacokinetics

It is known that the compound has a boiling point of 87-189 °c/743 mmhg and a density of 0981 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of this compound is the formation of other compounds. For example, it is used as a starting reagent in the synthesis of 2-ethylfumaric acid . The exact molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and reactions in which it is involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Its solubility in chloroform and methanol is slight , which could affect its interaction with other compounds in a solution. Furthermore, it is combustible, with a flash point of >230 °F , indicating that it should be kept away from heat sources for safety .

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethylacetoacetate plays a significant role in biochemical reactions due to its ability to act as a precursor for the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the synthesis of 2-alkylidenetetrahydrofurans and diphenyllead(IV) thiosemicarbazonates . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical pathways.

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the synthesis of 2-ethylfumaric acid, which plays a role in cellular metabolic pathways . The compound’s ability to modulate these processes makes it a valuable tool in studying cellular functions and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can undergo keto-enol tautomerism, which allows it to participate in nucleophilic substitution reactions . This property enables it to form complexes with enzymes and other proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or light . Long-term studies have shown that it can have lasting effects on cellular functions, making it important to consider these factors when designing experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways, while higher doses may lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of 2-ethylfumaric acid and other organic compounds . It interacts with enzymes such as acetyl-CoA synthetase and alcohol acetyltransferase, which are crucial for its metabolic conversion . These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. Understanding these transport mechanisms is essential for predicting the compound’s distribution and effects in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications. This localization is important for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.

Properties

IUPAC Name

ethyl 2-ethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANYBNORCUPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862285
Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-97-6
Record name Ethyl 2-ethylacetoacetate
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Ethyl 2-ethylacetoacetate
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Ethyl 2-ethylacetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions Ethyl 2-ethylacetoacetate participates in, and what role does it play?

A1: this compound is a β-ketoester, making it a valuable reagent in organic synthesis. It possesses reactive methylene and carbonyl groups. [, ]

  • Knoevenagel Condensation: The acidic methylene group readily undergoes condensation with aldehydes, like benzaldehyde or p-tolylaldehyde, in the presence of an acid catalyst to form α,β-unsaturated carbonyl compounds. []
  • Reaction with Thiourea: In the presence of trifluoroacetic acid, this compound reacts with thiourea and various aldehydes to yield tetra(hexa)hydropyrimidinethione-carboxylates. This three-component condensation highlights its utility in synthesizing heterocyclic compounds. []
  • Synthesis of Chromenone Derivatives: this compound serves as a precursor for synthesizing substituted chromenones, specifically 3-ethyl-4-methyl-7,8-dihydroxy-2H-chromenone. These chromenones are then further reacted to create crown ether derivatives. []

Q2: The research mentions this compound is used in the synthesis of crown ethers. What makes these crown ethers significant?

A2: Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, particularly alkali metal ions. [] The chromenone-based crown ethers synthesized using this compound are of interest due to their potential applications in:

  • Cation Recognition: Their selectivity for specific cations makes them valuable in separation techniques and as sensors. [] The research specifically investigated the selectivity of these crown ethers for lithium, sodium, and potassium ions. []

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